molecular formula C10H12F3N5 B11739596 1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11739596
M. Wt: 259.23 g/mol
InChI Key: UPFFXZQNZQZAJW-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H12F3N5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of two pyrazole rings and a trifluoroethyl group.

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12F3N5/c1-17-6-9(4-15-17)14-2-8-3-16-18(5-8)7-10(11,12)13/h3-6,14H,2,7H2,1H3

InChI Key

UPFFXZQNZQZAJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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